molecular formula C8H11F7N2O3S2 B1377658 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid CAS No. 1375473-32-7

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid

Cat. No. B1377658
M. Wt: 380.3 g/mol
InChI Key: DNWJVTOSABYULD-UHFFFAOYSA-N
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Description

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C8H11F7N2O3S2 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as Cyclisation Terminators

Trifluoromethanesulfonic acid catalyzes the cyclization of homoallylic sulfonamides to pyrrolidines, favoring the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group. This process underscores the versatility of sulfonamides in inducing cyclisation reactions, contributing to the efficient formation of complex organic structures (Haskins & Knight, 2002).

Polyimide Ionomers with Superacid Groups

The synthesis and investigation of a sulfonated polyimide copolymer containing pendant perfluorosulfonic acid groups, achieved through a novel synthesis route, highlight the material's solubility in polar organic solvents, thermal stability, and conductivity. This development is pivotal for applications in advanced technologies, showcasing the material's potential in high-performance polymers (Saito et al., 2011).

Cyclization of Hexahydropyrimidine Derivatives

Intramolecular cyclization of hexahydropyrimidine derivatives in trifluoromethanesulfonic acid demonstrates the formation of (E)-hydroxyiminohydroazaazoniabenzocycloalkenes, revealing the reactivity of these compounds under superacidic conditions. This research offers insights into the synthesis of nitrogen-containing heterocycles, which are valuable in various chemical synthesis applications (Coustard et al., 2006).

Aryl Tetraflates Synthesis and Applications

The development of an improved synthetic route to tetrafluoroethanesulfonic acid and its derivatives, including aryl tetraflates, demonstrates their utility in palladium-catalyzed coupling reactions. This showcases the role of such compounds in facilitating organic synthesis, particularly in coupling reactions which are foundational in the construction of complex organic molecules (Rostovtsev et al., 2008).

Triflamides and Triflimides in Organic Reactions

Triflamides, due to their high NH-acidity and catalytic activity, are extensively used in organic reactions. The synthesis and application of N-trifluoromethanesulfonyl derivatives, including triflimides, underscore their importance in catalysis, organic synthesis, and potential applications in medicine and agriculture (Moskalik & Astakhova, 2022).

properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropylsulfanyl)-1,4,5,6-tetrahydropyrimidine;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4N2S.CHF3O3S/c8-5(9)7(10,11)4-14-6-12-2-1-3-13-6;2-1(3,4)8(5,6)7/h5H,1-4H2,(H,12,13);(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJVTOSABYULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F7N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid
Reactant of Route 2
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid
Reactant of Route 3
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid
Reactant of Route 4
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid
Reactant of Route 5
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid
Reactant of Route 6
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid

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